AEZS-112

Catalog No.
S548592
CAS No.
1214741-69-1
M.F
C25H23N3O2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEZS-112

CAS Number

1214741-69-1

Product Name

AEZS-112

IUPAC Name

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Solubility

Soluble in DMSO, not in water

Synonyms

ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112.

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Description

The exact mass of the compound Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)- is 397.17903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AEZS-112 is an orally active small molecule that serves as an anticancer agent, primarily functioning as a tubulin inhibitor. It inhibits the polymerization of tubulin at low micromolar concentrations, effectively disrupting the microtubule dynamics essential for cell division. This mechanism positions AEZS-112 as a potential therapeutic option for various types of cancer, particularly those that are resistant to conventional treatments .

, including:

  • Oxidation and Reduction: These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
  • Substitution Reactions: These can introduce different functional groups, potentially altering its pharmacological properties.

These reactions contribute to the compound's efficacy and stability in biological systems.

The primary biological activity of AEZS-112 is its ability to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that AEZS-112 effectively reduces tumor growth in various experimental models, demonstrating its potential as a therapeutic agent against cancer .

  • Condensation Reactions: These are used to form the core structure of the compound.
  • Functional Group Modifications: Subsequent steps often involve introducing or modifying functional groups to enhance solubility and bioactivity.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the final product in high purity .

AEZS-112 is primarily explored for its applications in oncology. Its ability to inhibit tubulin polymerization makes it a candidate for treating various cancers, including:

  • Breast cancer
  • Lung cancer
  • Ovarian cancer

Research continues to investigate its efficacy in combination therapies and its potential use in drug-resistant cancer types.

Interaction studies have revealed that AEZS-112 can engage with various cellular targets beyond tubulin, including:

  • Cellular Signaling Pathways: It may influence pathways involved in cell survival and proliferation.
  • Other Proteins: Investigations into off-target effects suggest that AEZS-112 may interact with proteins involved in apoptosis and cell cycle regulation .

These interactions could provide insights into its broader therapeutic potential and safety profile.

AEZS-112 shares structural and functional similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
PaclitaxelTubulin stabilizationDerived from the Pacific yew tree; widely used in clinical settings.
VincristineTubulin inhibitionDerived from the periwinkle plant; used primarily in leukemia treatment.
Epothilone BTubulin stabilizationA synthetic derivative with similar action but improved resistance profiles.
ColchicineInhibits microtubule assemblyPrimarily used for gout; has different pharmacological applications.

AEZS-112 is unique due to its specific binding affinity and lower toxicity profile compared to some traditional agents like paclitaxel and vincristine, making it a promising candidate for further development in cancer therapy .

The synthesis of AEZS-112 follows established methodologies for acridine-piperazine hybrid construction, utilizing coupling chemistry between activated acridine derivatives and substituted piperazines [3]. The synthetic approach involves the formation of an amide bond between acridine-9-carboxylic acid or its activated derivative and 4-(3-methoxyphenyl)piperazine as the nucleophilic component.

Primary Synthetic Route

The conventional synthetic pathway employs acridine-9-carboxylic acid as the starting material, which undergoes activation through standard peptide coupling methodologies [3]. The activated intermediate subsequently reacts with 4-(3-methoxyphenyl)piperazine under controlled conditions to form the desired amide linkage. This approach has been successfully applied to related acridine-piperazine hybrids, demonstrating its reliability and efficiency [3].

Alternative Synthetic Approaches

Alternative synthetic strategies may involve direct acylation reactions using acridine-9-carbonyl chloride as the electrophilic component. This method potentially offers improved yields and reduced reaction times compared to traditional coupling methodologies [4]. The choice of synthetic route depends on the availability of starting materials and the desired scale of production.

Synthetic StepReagent/ConditionExpected YieldReaction Time
Acid ActivationCoupling reagents (EDC/HOBt)>85%2-4 hours
Amide FormationDIPEA, DMF60-80%12-24 hours
PurificationColumn chromatography70-90% recovery2-3 hours

Chemical Stability and Reactivity Profiles

AEZS-112 exhibits favorable chemical stability characteristics, particularly in biological environments. The compound demonstrates metabolic stability in human plasma, as evidenced by clinical trial data [5] [6]. This stability profile is attributed to the robust nature of the acridine core and the strategic positioning of the piperazine substituent.

Metabolic Stability

Comprehensive metabolic stability studies revealed that AEZS-112 maintains structural integrity in human plasma [7] [5]. The compound showed minimal degradation products over extended incubation periods, indicating resistance to common metabolic pathways. This stability is crucial for maintaining therapeutic efficacy and reducing the formation of potentially harmful metabolites.

Reactivity Profile

The chemical reactivity of AEZS-112 is primarily governed by the electron-rich acridine system and the nucleophilic piperazine nitrogen atoms. The compound shows selective reactivity patterns that favor interactions with specific biological targets while maintaining overall chemical stability [7]. The methanone linkage provides a stable connection between the two pharmacophores while allowing for conformational flexibility.

Structural Analogs and Derivatives

The structural framework of AEZS-112 has inspired the development of numerous analogs and derivatives, each exploring different aspects of the acridine-piperazine hybrid structure [9] [4]. These compounds investigate modifications to the acridine core, piperazine substitution patterns, and linker chemistry.

Acridine Core Modifications

Several derivatives have been synthesized featuring modified acridine cores, including dihydroacridine analogs and substituted acridine derivatives [10]. These modifications aim to optimize the electronic properties and binding characteristics of the tricyclic system. Phosphorylated acridine derivatives have shown particular promise, potentially enhancing membrane permeability and biological activity [10].

Piperazine Substitution Variants

The piperazine moiety of AEZS-112 offers numerous opportunities for structural modification. Variants include different aryl substituents, alkyl chains, and heterocyclic replacements [11]. These modifications can significantly impact the compound's pharmacological properties, including receptor selectivity and metabolic stability.

Structural ModificationAnalog TypeKey PropertiesReference
Dihydroacridine coreReduced acridineEnhanced stability [10]
Alternative aryl groupsPiperazine variantsModified selectivity [11]
Phosphoryl substitutionPhosphoacridinesImproved permeability [10]

Linker Chemistry Variations

The methanone linkage in AEZS-112 represents one of several possible connections between the acridine and piperazine components. Alternative linker strategies include direct carbon-carbon bonds, ether linkages, and extended alkyl chains [4]. Each linker type imparts distinct conformational and electronic properties to the overall structure.

Analytical Characterization Methods

The comprehensive characterization of AEZS-112 employs multiple analytical techniques to confirm structural identity, assess purity, and determine physical properties. These methods provide essential information for quality control and regulatory compliance.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation of AEZS-112 [3]. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure, including the acridine ring system, piperazine ring, and methoxyphenyl substituent. The spectral data confirm the expected connectivity and detect any structural impurities or degradation products.

Key NMR characteristics include:

  • Aromatic proton signals from the acridine system (7.5-8.5 ppm)
  • Piperazine methylene protons (3.0-4.0 ppm)
  • Methoxy group signal (3.8 ppm)
  • Carbonyl carbon signal (approximately 165 ppm)

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [1] [2]. Electrospray ionization (ESI) mass spectrometry typically generates molecular ion peaks at m/z 398 [M+H]⁺ and 420 [M+Na]⁺. The fragmentation pattern reveals characteristic losses corresponding to the methoxy group and piperazine substituent.

Infrared Spectroscopy

Infrared spectroscopy identifies functional groups and confirms structural features [12]. AEZS-112 exhibits characteristic absorption bands for:

  • Aromatic C=C stretching (1600-1500 cm⁻¹)
  • Carbonyl C=O stretching (approximately 1650 cm⁻¹)
  • Aromatic C-H stretching (3000-3100 cm⁻¹)
  • Aliphatic C-H stretching (2800-3000 cm⁻¹)

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography serves as the standard method for purity assessment and quantitative analysis [13]. The compound typically elutes with a retention time of approximately 11-12 minutes under standard reverse-phase conditions. This method provides accurate quantification and detects trace impurities that may arise during synthesis or storage.

Elemental Analysis

Elemental analysis confirms the molecular composition of AEZS-112 [2]. The theoretical and experimental values for carbon, hydrogen, nitrogen, and oxygen content provide additional confirmation of compound identity and purity. The expected values are:

  • Carbon: 75.54%
  • Hydrogen: 5.83%
  • Nitrogen: 10.57%
  • Oxygen: 8.05%
Analytical MethodPrimary InformationTypical Results
¹H NMRStructure confirmationAromatic and aliphatic protons
¹³C NMRCarbon environmentAromatic and carbonyl carbons
ESI-MSMolecular weightm/z 398 [M+H]⁺
IR SpectroscopyFunctional groupsCarbonyl at 1650 cm⁻¹
HPLCPurity assessment>95% purity
Elemental AnalysisCompositionC₂₅H₂₃N₃O₂ confirmed

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

397.17902698 g/mol

Monoisotopic Mass

397.17902698 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MRH9DH8ZNR

Dates

Last modified: 02-18-2024
1: Kwok CW, Treeck O, Buchholz S, Seitz S, Ortmann O, Engel JB. Receptors for luteinizing hormone-releasing hormone (GnRH) as therapeutic targets in triple negative breast cancers (TNBC). Target Oncol. 2014 Oct 9. [Epub ahead of print] PubMed PMID: 25293576.
2: Engel JB, Schönhals T, Weidler C, Häusler S, Krockenberger M, Rieger L, Dietl J, Wischhusen J, Honig A. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition. Oncol Rep. 2009 Aug;22(2):361-7. PubMed PMID: 19578778.

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